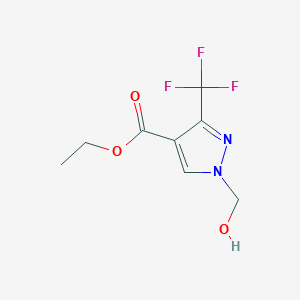
Ethyl 1-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and bioavailability .
Méthodes De Préparation
This process can be achieved using various reagents and catalysts, such as iridium/f-amphol and iridium/f-ampha catalysis systems, which provide a highly efficient method for the synthesis of chiral secondary 2,2,2-trifluoroethanols . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include sodium dithionite, zinc-sulphur dioxide, and oximes. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of advanced materials with improved stability and performance.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the hydroxymethyl and ethoxycarbonyl groups can modulate the compound’s reactivity and solubility. These interactions can influence various molecular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole can be compared to other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylalkenes. These compounds share similar properties, such as high metabolic stability and lipophilicity, but differ in their specific functional groups and reactivity. The unique combination of hydroxymethyl and ethoxycarbonyl groups in 1-(Hydroxymethyl)-3-(trifluoromethyl)-4-ethoxycarbonyl-1H-pyrazole distinguishes it from other trifluoromethyl compounds, providing distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H9F3N2O3 |
|---|---|
Poids moléculaire |
238.16 g/mol |
Nom IUPAC |
ethyl 1-(hydroxymethyl)-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H9F3N2O3/c1-2-16-7(15)5-3-13(4-14)12-6(5)8(9,10)11/h3,14H,2,4H2,1H3 |
Clé InChI |
AGRNJNXPEHSAKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1C(F)(F)F)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
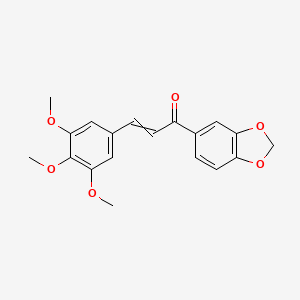
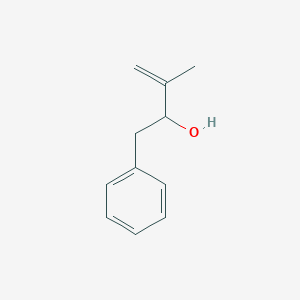
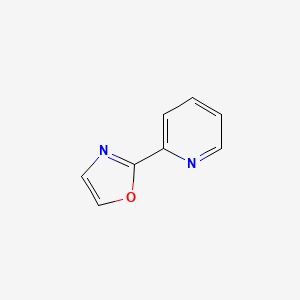
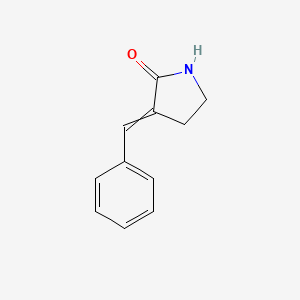
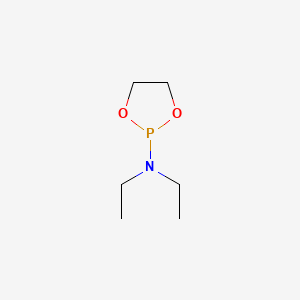
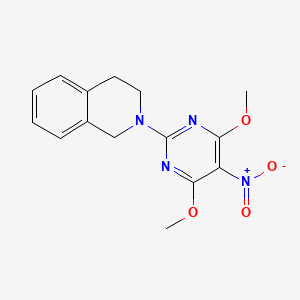
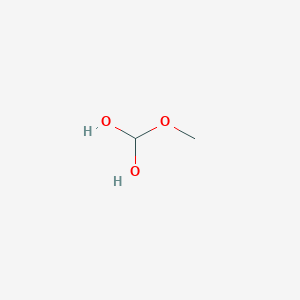
![N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine](/img/structure/B8592850.png)
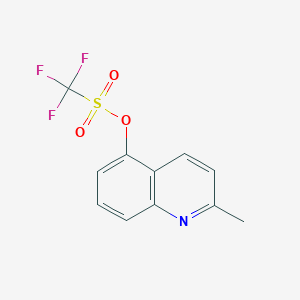
![1,3-dihydro-3-[4-(trifluoromethyl)phenyl]-2H-imidazol-2-one](/img/structure/B8592880.png)
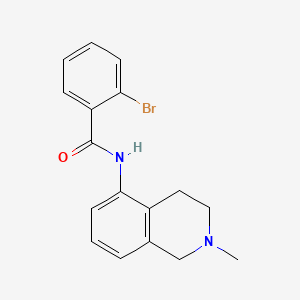
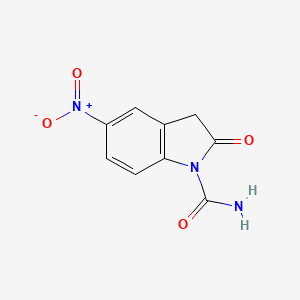
![Rac-2-[1-(3-bromo-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8592898.png)

